An In-depth Technical Guide to 3-Amino-5-methylhexanoic Acid: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Amino-5-methylhexanoic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-methylhexanoic acid, a chiral β-amino acid also known as β-homoleucine, is a molecule of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of pharmacologically active compounds, most notably as a key intermediate in the production of Pregabalin, a widely used medication for neuropathic pain and epilepsy. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of 3-Amino-5-methylhexanoic acid, with a focus on its enantioselective preparation and analytical characterization. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its known, albeit limited, direct biological activities.
Structure and Nomenclature
3-Amino-5-methylhexanoic acid is a derivative of hexanoic acid with an amino group at the third carbon and a methyl group at the fifth carbon. Its structure features a chiral center at the C3 position, leading to the existence of two enantiomers: (S)-3-Amino-5-methylhexanoic acid and (R)-3-Amino-5-methylhexanoic acid. The stereochemistry at this position is critical for the biological activity of its derivatives.[1]
IUPAC Name: 3-Amino-5-methylhexanoic acid Common Synonyms: β-Homoleucine, 3-isobutyl-β-alanine CAS Number: 3653-34-7 (racemic)[2][3], 22818-43-5 ((S)-enantiomer)[4], 91298-67-8 ((R)-enantiomer)[5] Molecular Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol [2]
Physicochemical Properties
The physicochemical properties of 3-Amino-5-methylhexanoic acid are essential for its handling, formulation, and synthesis. A summary of its key properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | White crystalline solid | [6] |
| Melting Point | 222-228 °C (decomposes) | [7] |
| Boiling Point | 249.1 ± 23.0 °C (Predicted) | [7] |
| Density | 1.014 ± 0.06 g/cm³ (Predicted) | [7] |
Table 2: Chemical and Computed Properties
| Property | Value | Reference(s) |
| XLogP3 | -1.7 | [4] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Topological Polar Surface Area | 63.3 Ų | [4] |
| pKa (predicted) | Acidic: ~4.5, Basic: ~10.5 |
Biological Activity and Significance
The primary biological significance of 3-Amino-5-methylhexanoic acid lies in its role as a precursor to (S)-3-(aminomethyl)-5-methylhexanoic acid, commercially known as Pregabalin. The biological activity of Pregabalin is attributed to the (S)-enantiomer.[8] Pregabalin exerts its therapeutic effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.
Direct biological activities of 3-Amino-5-methylhexanoic acid (β-homoleucine) are not extensively documented. However, as a β-amino acid, it is known to be more resistant to metabolic degradation by proteases and peptidases compared to its α-amino acid counterparts.[9] This metabolic stability makes β-amino acids, including β-homoleucine, attractive components for the design of peptidomimetics with improved pharmacokinetic profiles.[1] Some studies suggest that leucine and its metabolites can influence muscle protein synthesis through the mTOR signaling pathway, though direct evidence for β-homoleucine's involvement is limited.[10]
Experimental Protocols
Enantioselective Synthesis of (S)-3-Amino-5-methylhexanoic Acid via Chiral Resolution
A common method for obtaining enantiomerically pure (S)-3-Amino-5-methylhexanoic acid involves the resolution of a racemic precursor, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, using a chiral resolving agent such as (R)-(+)-α-phenylethylamine. The resulting diastereomeric salts can be separated by fractional crystallization, followed by a Hofmann rearrangement to yield the desired (S)-enantiomer.
Experimental Workflow: Chiral Resolution and Hofmann Rearrangement
Caption: Workflow for the synthesis of (S)-3-Amino-5-methylhexanoic acid.
Protocol for Chiral Resolution:
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Salt Formation: Dissolve racemic (±)-3-(carbamoylmethyl)-5-methylhexanoic acid in a suitable solvent mixture, such as chloroform and ethanol.
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Add (R)-(+)-α-phenylethylamine to the solution.
-
Heat the mixture to achieve complete dissolution, then cool slowly to allow for the fractional crystallization of the diastereomeric salts. The less soluble (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid (R)-(+)-α-phenylethylamine salt will precipitate.
-
Isolation: Filter the precipitated salt and wash with a cold solvent.
-
Liberation of the Free Acid: Treat the isolated diastereomeric salt with a strong acid, such as hydrochloric acid, to liberate the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.
Protocol for Hofmann Rearrangement:
-
Reaction Setup: Dissolve the enantiomerically enriched (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid in an aqueous solution of sodium hydroxide.
-
Reagent Addition: Cool the solution and slowly add a solution of sodium hypobromite (prepared from bromine and sodium hydroxide).
-
Reaction: Warm the reaction mixture to facilitate the rearrangement.
-
Workup: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the crude (S)-3-Amino-5-methylhexanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropyl alcohol and water.[11]
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
The enantiomeric purity of 3-Amino-5-methylhexanoic acid can be determined by chiral HPLC. This typically involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
Experimental Workflow: Chiral HPLC Analysis
Caption: General workflow for chiral HPLC analysis.
General HPLC Method:
-
Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol. The exact ratio will need to be optimized for the specific column and enantiomers.[12]
-
Flow Rate: Typically around 1.0 mL/min.[12]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is common for compounds lacking a strong chromophore. Alternatively, mass spectrometry (MS) can be used for detection.[12]
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent. Derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity.
Conclusion
3-Amino-5-methylhexanoic acid is a valuable chiral building block with established importance in the pharmaceutical industry. Its synthesis, particularly the enantioselective preparation of the (S)-enantiomer, is a well-explored area with multiple established protocols. While its direct biological activities are not as well-characterized as its derivatives, its properties as a metabolically stable β-amino acid suggest potential for its use in the development of novel peptidomimetics. Further research into the direct biological interactions of 3-Amino-5-methylhexanoic acid could unveil new therapeutic applications for this versatile molecule. This guide provides a foundational understanding for researchers and developers working with this important chemical entity.
References
- 1. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. 3-AMINO-5-METHYLHEXANOIC ACID | 3653-34-7 [chemicalbook.com]
- 4. (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-3-Amino-5-methyl-hexanoic acid (22818-43-5) for sale [vulcanchem.com]
- 7. GSRS [precision.fda.gov]
- 8. (R)-3-Amino-5-methyl-hexanoic acid | 91298-67-8 | Benchchem [benchchem.com]
- 9. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 10. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 12. yakhak.org [yakhak.org]
